molecular formula C10H11N5O B5526542 2-(5-methyltetrazol-1-yl)-N-phenylacetamide

2-(5-methyltetrazol-1-yl)-N-phenylacetamide

Cat. No.: B5526542
M. Wt: 217.23 g/mol
InChI Key: GQJRANPTSFPZJL-UHFFFAOYSA-N
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Description

2-(5-Methyltetrazol-1-yl)-N-phenylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyltetrazol-1-yl)-N-phenylacetamide typically involves the reaction of an appropriate acetamide with a tetrazole derivative. One common method is the treatment of the acetamide with a tetrachlorosilane-sodium azide system in acetonitrile . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and reagents is becoming increasingly important in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyltetrazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-Methyltetrazol-1-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyltetrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyltetrazol-1-yl)-N-phenylacetamide
  • 2-(Tetrazol-1-yl)-N-phenylacetamide
  • 5-Methyl-1-(phenylacetyl)tetrazole

Uniqueness

2-(5-Methyltetrazol-1-yl)-N-phenylacetamide is unique due to the presence of the 5-methyltetrazol-1-yl group, which imparts specific chemical and biological properties. This compound exhibits higher thermal stability and resistance to oxidation compared to its non-methylated counterparts .

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-8-12-13-14-15(8)7-10(16)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJRANPTSFPZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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